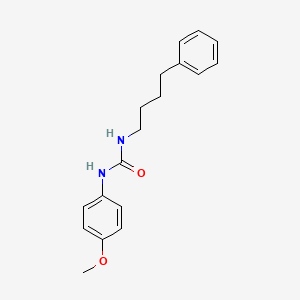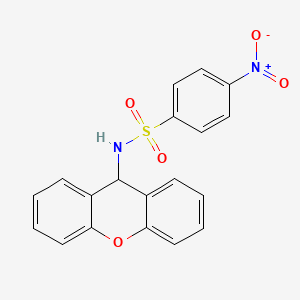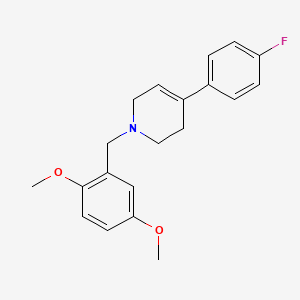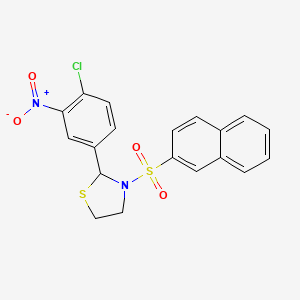
N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea, also known as MPBU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a urea derivative and has been synthesized using various methods.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea is through the inhibition of CK2 activity. CK2 is a protein kinase that phosphorylates various substrates involved in cell growth and division. By inhibiting CK2 activity, this compound can disrupt the signaling pathways involved in cell growth and division, leading to the inhibition of tumor growth and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. Additionally, this compound has been shown to modulate the immune response and reduce inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea has several advantages for use in lab experiments. It is a highly selective inhibitor of CK2 and has been shown to have minimal off-target effects. Additionally, this compound has good solubility in aqueous solutions and can be easily administered to cells and animals. However, this compound has some limitations, including its potential toxicity and limited bioavailability in vivo.
未来方向
There are several future directions for the research on N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea. One potential direction is to investigate the efficacy of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to explore the potential off-target effects and toxicity of this compound in vivo. Finally, the development of more potent and selective inhibitors of CK2 based on the structure of this compound could lead to the development of new drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a urea derivative that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been shown to be a highly selective inhibitor of CK2 and has potential therapeutic applications in the treatment of cancer and other diseases. Further research is needed to explore the full potential of this compound and its derivatives in various fields of scientific research.
合成方法
The synthesis of N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea involves the reaction between 4-methoxyaniline and 4-phenylbutyl isocyanate in the presence of a base. The reaction results in the formation of this compound as a white solid with a high yield. Other methods of synthesizing this compound have also been reported, including the reaction between 4-methoxybenzoyl chloride and 4-phenylbutylamine followed by the reaction with urea.
科学研究应用
N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is its use as a selective inhibitor of protein kinase CK2, a protein that plays a crucial role in regulating cell growth and division. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer and other diseases.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17-12-10-16(11-13-17)20-18(21)19-14-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,10-13H,5-6,9,14H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQRYEYMGFPFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorobenzyl)-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5014152.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5014162.png)
![(4-chlorobenzyl)[2-nitro-5-(1-piperazinyl)phenyl]amine](/img/structure/B5014170.png)


![5-(4-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5014195.png)
![1-[4-(methylthio)benzyl]-4-(3-pyridinylcarbonyl)piperazine oxalate](/img/structure/B5014217.png)
![1-cyclohexyl-2-{[5-(2-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5014228.png)


![methyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-4-oxobutanoate](/img/structure/B5014244.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-beta-alaninate](/img/structure/B5014246.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5014250.png)
![4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5014252.png)